molecular formula C10H9Cl2N3 B7723474 4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline

Cat. No.: B7723474
M. Wt: 242.10 g/mol
InChI Key: OEHBMGDHNCWLQX-UHFFFAOYSA-N
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Description

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline is a chemical compound that features an imidazole ring substituted with two chlorine atoms and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced functional groups.

    Substitution: The chlorine atoms on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the chlorine atoms or modifying the aniline group.

Scientific Research Applications

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorine atoms and aniline group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-[(4,5-Diphenylimidazol-1-yl)methyl]aniline: Similar structure but with phenyl groups instead of chlorine atoms.

    4-[(4,5-Dimethylimidazol-1-yl)methyl]aniline: Contains methyl groups instead of chlorine atoms.

    4-[(4,5-Dichloroimidazol-1-yl)methyl]phenol: Similar structure but with a phenol group instead of an aniline group.

Uniqueness

4-[(4,5-Dichloroimidazol-1-yl)methyl]aniline is unique due to the presence of chlorine atoms on the imidazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of the imidazole ring and aniline group also provides a versatile scaffold for further functionalization and application in various fields .

Properties

IUPAC Name

4-[(4,5-dichloroimidazol-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-9-10(12)15(6-14-9)5-7-1-3-8(13)4-2-7/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHBMGDHNCWLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=C2Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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